molecular formula C26H23FN4O3S B2933049 N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1206987-06-5

N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2933049
CAS No.: 1206987-06-5
M. Wt: 490.55
InChI Key: FYEWXCJPPIMQRN-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Research: It can be used in the development of new therapeutic agents for the treatment of various diseases.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl and methoxyphenyl groups, and the final coupling to form the benzamide structure. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of Functional Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final coupling to form the benzamide structure can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-34-22-12-8-20(9-13-22)30-24(32)17-35-26-28-14-15-31(26)21-10-6-18(7-11-21)25(33)29-16-19-4-2-3-5-23(19)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEWXCJPPIMQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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